molecular formula C16H22ClN3O5S B2574899 N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide CAS No. 872722-84-4

N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide

Cat. No.: B2574899
CAS No.: 872722-84-4
M. Wt: 403.88
InChI Key: HWMYXHSLCLMYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is a complex organic compound with a unique structure that includes a chlorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common approach is to start with the chlorobenzenesulfonyl chloride, which reacts with an oxazinan derivative under controlled conditions to form the intermediate. This intermediate is then reacted with an ethanediamide derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide
  • N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
  • N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Uniqueness

N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYXHSLCLMYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.